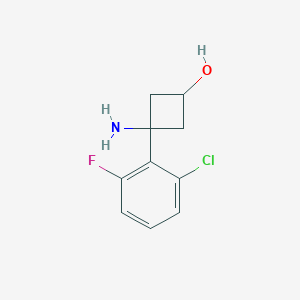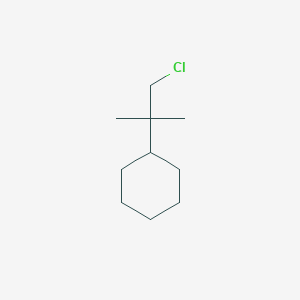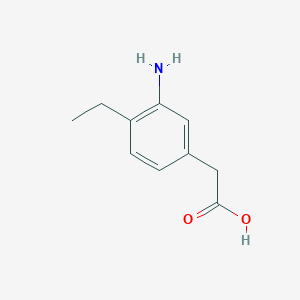
2-(3-Amino-4-ethylphenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Amino-4-ethylphenyl)acetic acid is an organic compound that belongs to the class of aromatic amino acids It features a phenyl ring substituted with an amino group at the 3-position and an ethyl group at the 4-position, with an acetic acid moiety attached to the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-4-ethylphenyl)acetic acid can be achieved through several methods. One common approach involves the cyanoacetylation of amines, where substituted aryl amines react with alkyl cyanoacetates under different conditions to yield cyanoacetamide derivatives . Another method involves the Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired scale and application.
化学反応の分析
Types of Reactions
2-(3-Amino-4-ethylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic or basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce primary amines.
科学的研究の応用
2-(3-Amino-4-ethylphenyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological processes and as a precursor to bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
作用機序
The mechanism of action of 2-(3-Amino-4-ethylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
2-(3-Amino-4-ethylphenyl)acetic acid can be compared with other similar compounds, such as indole derivatives and cyanoacetamides. These compounds share some structural similarities but differ in their specific functional groups and biological activities
List of Similar Compounds
- Indole-3-acetic acid
- Cyanoacetamide derivatives
- Thiazole derivatives
特性
分子式 |
C10H13NO2 |
|---|---|
分子量 |
179.22 g/mol |
IUPAC名 |
2-(3-amino-4-ethylphenyl)acetic acid |
InChI |
InChI=1S/C10H13NO2/c1-2-8-4-3-7(5-9(8)11)6-10(12)13/h3-5H,2,6,11H2,1H3,(H,12,13) |
InChIキー |
GYCVBYRAGLELHI-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=C(C=C1)CC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


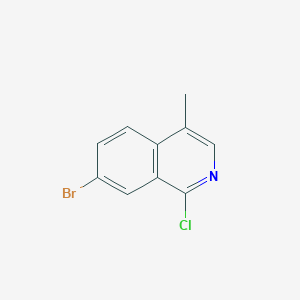
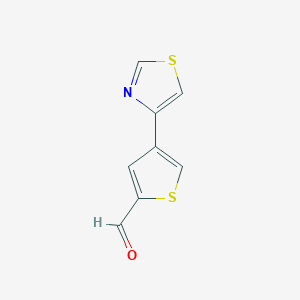
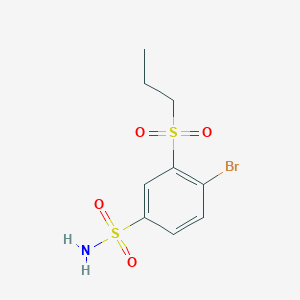
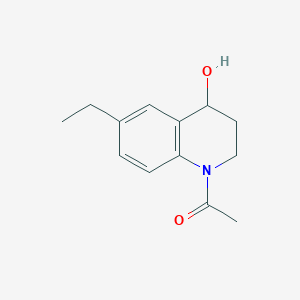
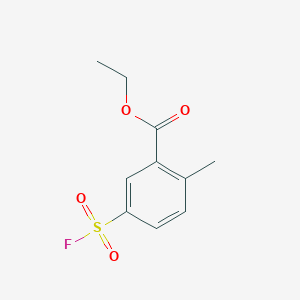
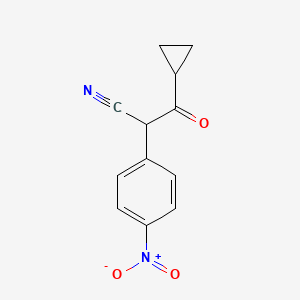
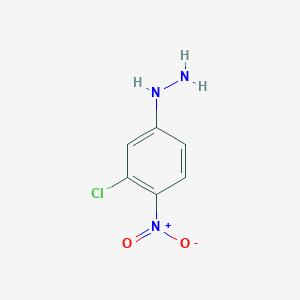
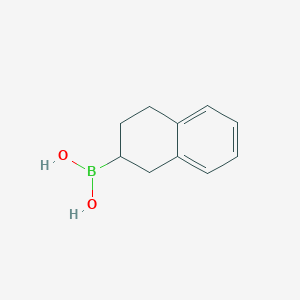
![Methyl 2,4,4-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13187076.png)
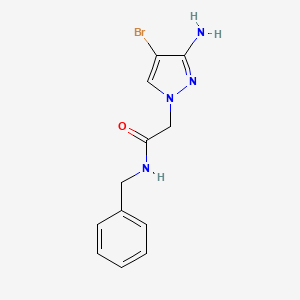
![7-Methyl-4-(propan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13187089.png)

